molecular formula C8H13NO6 B8140433 Dimethyl 2-(2-nitroethyl)butanedioate

Dimethyl 2-(2-nitroethyl)butanedioate

Cat. No.: B8140433
M. Wt: 219.19 g/mol
InChI Key: KJTDRYWLKFVPES-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C₈H₁₁NO₆ (inferred from structural analysis). It consists of a butanedioate backbone (HOOC-CH₂-CH₂-COOH) esterified with methyl groups at both termini, with a 2-nitroethyl (-CH₂CH₂NO₂) substituent on the second carbon of the chain. This nitro group imparts significant electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

dimethyl 2-(2-nitroethyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-14-7(10)5-6(8(11)15-2)3-4-9(12)13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDRYWLKFVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues of Butanedioate Esters

The following compounds share structural similarities with dimethyl 2-(2-nitroethyl)butanedioate, differing in substituents or ester groups:

Compound Name Molecular Formula Substituent/Modification Key Features References
This compound C₈H₁₁NO₆ 2-nitroethyl Electron-withdrawing nitro group enhances reactivity; potential synthetic intermediate.
Dimethyl (2E)-2-butenedioate C₆H₈O₄ 2-butene (unsaturated backbone) Conjugated double bond enables Diels-Alder reactions; lower molecular weight (144.12 g/mol).
Dibutyl 4-acetyl-4-methylheptanedioate C₁₇H₂₈O₆ 4-acetyl-4-methyl (branched substituent) Longer butyl ester chains increase lipophilicity; used in plasticizers/lubricants.
Dimethyl (2Z)-2-[2-(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazinylidene]butanedioate C₁₀H₁₃N₅O₅ Triazine-hydrazinylidene Heterocyclic substituent may confer biological activity (e.g., pharmaceutical intermediates).
Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate C₁₁H₁₉NO₆ tert-butoxycarbonyl (Boc-protected amino) Bulky Boc group stabilizes amines; used in peptide synthesis.

Key Structural Differences and Implications

  • Substituent Effects: Nitroethyl (-CH₂CH₂NO₂): Strong electron-withdrawing nature increases electrophilicity, making the compound reactive in nucleophilic substitutions or reductions. Potential safety concerns due to nitro group explosivity. Butene (C=C): Conjugation enhances reactivity in cycloadditions but reduces stability compared to saturated analogues. Triazine-hydrazinylidene: Aromatic and hydrogen-bonding capabilities may improve solubility or biological targeting. tert-Butoxycarbonyl (Boc): Steric bulk protects functional groups (e.g., amines) but reduces solubility in polar solvents.
  • Ester Chain Length: Dimethyl esters (e.g., target compound) are more volatile and less lipophilic than dibutyl esters, which are favored in non-polar applications like lubricants.

Research Findings on Substituent Impacts

  • Steric and Electronic Effects: Bulky substituents (e.g., Boc groups) elongate bonds involving nitrogen and induce conformational changes in the butanedioate backbone due to steric hindrance.
  • Crystallography and Stability :

    • Urethane-protected aspartic acid derivatives (e.g., Boc-substituted compounds) exhibit well-defined crystal structures, whereas nitroethyl-substituted compounds may face challenges in crystallization due to polar nitro groups.

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